molecular formula C12H10N2S2 B14421359 [(E)-Benzylideneamino](1,3-dithiolan-2-ylidene)acetonitrile CAS No. 83808-80-4

[(E)-Benzylideneamino](1,3-dithiolan-2-ylidene)acetonitrile

Cat. No.: B14421359
CAS No.: 83808-80-4
M. Wt: 246.4 g/mol
InChI Key: BTYKKUDBMIXKMK-UHFFFAOYSA-N
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Description

(E)-Benzylideneaminoacetonitrile is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzylideneamino group and a 1,3-dithiolan-2-ylidene moiety, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Benzylideneaminoacetonitrile typically involves the reaction of benzylideneamine with 1,3-dithiolane-2-thione in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-Benzylideneaminoacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylideneamino derivatives.

Scientific Research Applications

(E)-Benzylideneaminoacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Benzylideneaminoacetonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Luliconazole: An imidazole antifungal agent with a similar dithiolan-2-ylidene structure.

    Terbinafine: An allylamine antifungal agent that inhibits squalene epoxidase.

    Lanoconazole: Another imidazole antifungal with a similar mechanism of action.

Uniqueness

(E)-Benzylideneaminoacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

83808-80-4

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-(benzylideneamino)-2-(1,3-dithiolan-2-ylidene)acetonitrile

InChI

InChI=1S/C12H10N2S2/c13-8-11(12-15-6-7-16-12)14-9-10-4-2-1-3-5-10/h1-5,9H,6-7H2

InChI Key

BTYKKUDBMIXKMK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C#N)N=CC2=CC=CC=C2)S1

Origin of Product

United States

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